molecular formula C18H21N3OS2 B4820091 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino [3,2-a]pyrimidin-5-one

2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino [3,2-a]pyrimidin-5-one

Cat. No.: B4820091
M. Wt: 359.5 g/mol
InChI Key: UQLKMGVGAPANOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one is a complex polycyclic heterocyclic compound featuring a fused benzo[b]thiophene core integrated with thiazolino and pyrimidinone rings. This structural motif is common in bioactive molecules targeting serotonin (5-HT) receptors, as seen in related compounds .

Properties

IUPAC Name

13-(piperidin-1-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c22-17-15-13-6-2-3-7-14(13)24-16(15)19-18-21(17)11-12(23-18)10-20-8-4-1-5-9-20/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLKMGVGAPANOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN3C(=O)C4=C(N=C3S2)SC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity Reference
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one Benzo[b]thiophene-thiazolino-pyrimidinone 2-piperidylmethyl Hypothesized 5-HT receptor modulation N/A
Ritanserin (6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) Thiazolo[3,2-a]pyrimidinone Bis(4-fluorophenyl)methylene-piperidine 5-HT2 receptor antagonist
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-(4H)-one Triazolo-benzo(b)thieno-pyrimidine 4-methylphenyl, piperidinylmethyl Comparable to standard anticonvulsants
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, triazolo-thiadiazine Not explicitly reported; structural intermediate

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Pentahydro configurations may reduce oxidative metabolism relative to unsaturated analogues ( ).
  • Solubility : Polar substituents (e.g., 4-methoxyphenyl in ) improve aqueous solubility but may reduce CNS penetration .

Biological Activity

The compound 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound as reported in various studies.

Chemical Structure and Properties

The compound has a unique structure characterized by multiple fused rings and functional groups, which contribute to its biological activity. The molecular formula and structural details can be summarized as follows:

PropertyDetails
Molecular Formula C₁₄H₁₈N₂S₂O
Molecular Weight 286.43 g/mol
IUPAC Name 2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-5-one

Inhibition of Kinases

Research indicates that the compound exhibits significant inhibitory activity against various kinases. In particular:

  • It acts as an ATP-competitive inhibitor of specific protein kinase C (PKC) isoforms (aPKCι and aPKCζ), which are implicated in various cellular processes including cell growth and survival .
  • The selectivity profile against a panel of 31 kinases suggests potential therapeutic applications in conditions where PKC activity is dysregulated.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Studies have shown that it can modulate vascular permeability and inhibit cytokine-induced edema .
  • In vitro assays demonstrated its ability to reduce the secretion of pro-inflammatory cytokines in endothelial cells.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound:

  • In models of Alzheimer's disease, compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels and potentially improving cognitive function .
  • Molecular docking studies suggest favorable binding interactions with AChE active sites.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Case Study on Vascular Permeability :
    • A study conducted on retinal endothelial cells demonstrated that the compound significantly reduced VEGF-induced permeability. The mechanism was linked to its inhibition of aPKC isoforms .
  • Neuroprotection in Alzheimer’s Models :
    • In a study involving animal models of Alzheimer's disease, administration of similar thiazolino compounds resulted in improved memory retention and reduced neuroinflammation .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: The synthesis of polycyclic thiazolino-pyrimidinones requires careful selection of catalysts, solvents, and intermediates. For example, one-pot reactions using p-toluenesulfonic acid as a catalyst can streamline the formation of fused pyrimidine cores, as demonstrated in the synthesis of chromeno-pyrimidine analogs . Methylation with methyl iodide in dioxane under reflux conditions has been effective for introducing alkyl substituents, yielding crystalline products with high purity . Prioritize stepwise characterization (e.g., TLC monitoring) to isolate intermediates and minimize side reactions.

Synthetic Method Catalyst/Reagent Yield Reference
One-pot condensationp-Toluenesulfonic acid55–85%
Cyclization with formic acidFormic acid, reflux85%
Alkylation with methyl iodideMethyl iodide, dioxane70–90%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H and 13C NMR : Critical for confirming hydrogen/carbon environments. Use deuterated DMSO or CDCl3 to resolve complex splitting patterns in polycyclic systems .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, thione C=S at ~1250 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer: SAR studies should systematically modify substituents on the piperidylmethyl and thiopheno-thiazolino moieties. For example:

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antimicrobial activity by improving membrane penetration .
  • Thiazolino Ring Modifications : Replacing sulfur with oxygen in the thiazolino ring reduces cytotoxicity while retaining anticancer activity .
  • In Silico Docking : Use tools like AutoDock to predict binding affinities to targets (e.g., bacterial DNA gyrase or kinase enzymes) .

Q. What strategies address low yield in multi-step syntheses?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous acids (e.g., H2SO4) with recyclable solid acids (e.g., zeolites) to improve efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, reducing side-product formation .
  • Flow Chemistry : Continuous-flow reactors minimize intermediate degradation in exothermic steps, as shown in tetrahydrobenzo-thienopyrimidine synthesis .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare MIC (minimum inhibitory concentration) values using identical microbial strains (e.g., S. aureus ATCC 25923) .
  • Physicochemical Profiling : Measure logP and solubility to assess bioavailability differences. For instance, poor aqueous solubility may explain low in vivo efficacy despite strong in vitro results .
  • Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation pathways, which may vary between studies .

Data Contradiction Analysis

Q. Why do computational predictions of oral bioavailability conflict with experimental pharmacokinetics?

Methodological Answer:

  • Lipinski’s Rule Compliance : Verify if the compound adheres to "Rule of Five" criteria. Bulky substituents (e.g., benzodioxole) may improve computational scores but hinder absorption .
  • CYP450 Interactions : Screen for cytochrome P450 inhibition, which computational models often overlook. For example, morpholine derivatives can inhibit CYP3A4, altering metabolic rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino [3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
2-(Piperidylmethyl)-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino [3,2-a]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.